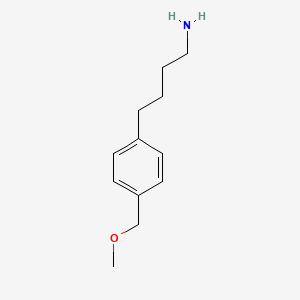

4-(4-(Methoxymethyl)phenyl)butan-1-amine

Description

Contextualization within the Broader Landscape of Phenethylamine (B48288) and Butylamine (B146782) Chemical Space

The phenethylamine and butylamine scaffolds represent foundational structures in the vast landscape of medicinal chemistry and neuropharmacology. Substituted phenethylamines are a broad class of organic compounds based on the core phenethylamine structure, which consists of a phenyl ring connected to an amino group by a two-carbon sidechain. nih.govwikipedia.org This chemical family is exceptionally diverse, encompassing endogenous hormones and neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide array of synthetic compounds with varied pharmacological activities. wikipedia.org These activities range from central nervous system stimulants and antidepressants to hallucinogens and appetite suppressants. wikipedia.org The therapeutic and research value of this chemical space is immense, driven by the ability to modify the core structure through substitutions on the phenyl ring, the ethyl sidechain, or the amino group. nih.gov

Similarly, the phenylbutylamine structure, which extends the alkyl chain between the phenyl ring and the amine group to four carbons, offers a related but distinct chemical scaffold. drugbank.com This extension increases the molecule's flexibility and conformational freedom, allowing for different interactions with biological targets compared to the more rigid phenethylamine backbone. Phenylbutylamines are recognized as organic compounds containing a phenyl group substituted at the fourth carbon by a butan-1-amine moiety. drugbank.com This structural motif serves as a building block in various areas of chemical and pharmaceutical research.

Role of Aromatic and Ether Linkages in Modulating Molecular Architecture and Function

The molecular architecture of these derivatives is significantly influenced by the interplay between aromatic rings and ether linkages. The aromatic phenyl ring provides a rigid, planar scaffold that is crucial for specific binding interactions, such as π-π stacking with aromatic residues in receptor binding pockets. researchgate.net These noncovalent interactions are fundamental to molecular recognition and contribute to the stability and affinity of a ligand-receptor complex. researchgate.net

Overview of Established Research Trajectories for Structurally Related Chemical Scaffolds

Research into phenethylamine derivatives has followed numerous trajectories, largely focused on their interaction with monoaminergic neurotransmitter systems. A significant body of work has explored their roles as ligands for adenosine, dopamine, serotonin (B10506) (5-HT), and adrenergic receptors. nih.gov For example, studies on alkoxy-substituted phenethylamines have demonstrated their potential activity at dopamine and α-adrenergic receptors. dntb.gov.ua Furthermore, substitutions on the phenyl ring, such as with a methoxy (B1213986) group at the para-position, have been shown to be effective in modulating serotonin uptake and release, making these compounds valuable tools for investigating serotonergic pathways. nih.gov The 2C-X family of substituted phenethylamines, characterized by methoxy groups on the phenyl ring, has been investigated for various neurological applications. nih.gov

The phenylbutane scaffold, while less extensively studied than its phenethylamine counterpart, has also been a subject of significant research. Derivatives of 4-phenylbutane have been explored as nonsteroidal antagonists for the androgen receptor. chemicalbook.com This indicates that extending the alkyl chain can shift the biological activity toward different target classes, highlighting the versatility of these scaffolds in drug discovery.

Hypothesized Research Utility of 4-(4-(Methoxymethyl)phenyl)butan-1-amine as a Core Structure in Academic Investigations

The specific compound, this compound, represents a unique convergence of the structural features discussed. While direct research on this molecule is not extensively documented, its structure allows for several hypotheses regarding its potential academic utility.

The core phenylbutan-1-amine structure provides a longer and more flexible linker than phenethylamine. This increased length could enable the molecule to access and probe deeper or different regions within a receptor's binding site that are inaccessible to shorter analogues. The primary amine group is a key pharmacophoric feature, likely to be protonated at physiological pH, allowing for ionic interactions with acidic residues in a target protein. libretexts.org

The substitution at the para-position of the phenyl ring with a methoxymethyl group (-CH₂OCH₃) is particularly significant. This substituent introduces several important functionalities:

Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a binding pocket and enhancing binding affinity. researchgate.net

Modulated Lipophilicity: The methoxymethyl group alters the electronic properties and lipophilicity of the phenyl ring compared to a simple methyl or methoxy group, which can influence pharmacokinetics and binding characteristics.

Conformational Flexibility: The linkage within the methoxymethyl group provides additional rotational freedom, potentially allowing the terminal methyl group to explore various hydrophobic sub-pockets within a receptor.

Given these features, this compound could serve as a valuable chemical probe or lead compound for exploring targets where recognition involves a combination of an aromatic ring, a cationic amine, and a specific hydrogen bond-accepting moiety at a defined distance. Its structure makes it a compelling candidate for investigation in programs targeting G-protein coupled receptors (GPCRs), ion channels, or transporters within the central nervous system, building upon the rich research history of its parent phenethylamine and butylamine scaffolds.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: The following properties are computationally predicted and have not been experimentally verified.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 35.3 Ų |

| pKa (Strongest Basic) | 10.45 |

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-[4-(methoxymethyl)phenyl]butan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-14-10-12-7-5-11(6-8-12)4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3 |

InChI Key |

KEEKCLDUSNHWNA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)CCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Methoxymethyl Phenyl Butan 1 Amine

Strategic Retrosynthetic Disconnection Approaches for the Phenylbutylamine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(4-(Methoxymethyl)phenyl)butan-1-amine, the primary disconnection points involve the carbon-nitrogen bond of the amine and the carbon-carbon bonds of the butyl chain.

Analysis of Key Synthetic Linkages and Functional Group Interconversions

The most logical retrosynthetic disconnections for this compound are at the C-N bond of the primary amine and the C-C bond connecting the butyl chain to the aromatic ring. This leads to two main strategies:

Strategy A: C-N Bond Disconnection

This approach involves the late-stage introduction of the amine functionality. A key disconnection (Cα-N) points to a 4-(4-(methoxymethyl)phenyl)butyl halide or tosylate, which could be converted to the amine via nucleophilic substitution with an ammonia (B1221849) equivalent or through methods like the Gabriel synthesis. However, a more versatile approach involves functional group interconversion from a precursor carbonyl or carboxyl group at the terminus of the butyl chain.

A primary amine can be synthesized from a carboxylic acid with the loss of one carbon atom through rearrangements like the Hofmann, Curtius, or Schmidt reactions. doubtnut.comorganicchemistrytutor.comdoubtnut.comwikipedia.orgnih.govwikipedia.orgwikipedia.orgnrochemistry.comorgoreview.comnih.gov This suggests a precursor, 4-(4-(methoxymethyl)phenyl)butanoic acid.

Strategy B: C-C Bond Disconnection

Disconnecting the bond between the phenyl ring and the butyl chain points towards a Friedel-Crafts type reaction. wikipedia.orgvedantu.comstackexchange.combeilstein-journals.orgchemguide.co.uk A Friedel-Crafts acylation using a substituted benzene (B151609) and succinic anhydride (B1165640) would yield a 4-aryl-4-oxobutanoic acid. wikipedia.orgvedantu.comstackexchange.com Subsequent reduction of the ketone and conversion of the carboxylic acid would then lead to the target amine.

Considering these approaches, a plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 4-(4-(Methoxymethyl)phenyl)butanoic acid | 4-(4-(Methoxymethyl)phenyl)-4-oxobutanoic acid | (Methoxymethyl)benzene and Succinic anhydride |

Considerations for Stereochemical Control in Analogous Synthesis

While the target molecule, this compound, is achiral, the synthesis of analogous structures with stereocenters on the butyl chain would require stereoselective methods. For instance, if a substituent were present on the chain, asymmetric reduction of a ketone precursor or the use of chiral auxiliaries during alkylation steps could be employed to control the stereochemistry. The Curtius and Hofmann rearrangements are known to proceed with retention of configuration of the migrating alkyl group, which would be a critical consideration in a stereoselective synthesis. wikipedia.orgnih.govwikipedia.org

Multi-Step Synthetic Pathways and Reaction Optimization

Installation of the Butyl Amine Side Chain

A common and effective method for installing a four-carbon chain onto an aromatic ring is through Friedel-Crafts acylation with succinic anhydride. wikipedia.orgvedantu.comstackexchange.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The resulting keto-acid, 4-(4-(methoxymethyl)phenyl)-4-oxobutanoic acid, can then be fully reduced. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce the ketone to a methylene (B1212753) group, yielding 4-(4-(methoxymethyl)phenyl)butanoic acid. Catalytic hydrogenation over palladium on carbon is another effective method for this transformation. google.com

With the butanoic acid in hand, the final step is the conversion of the carboxylic acid to the primary amine with the loss of one carbon. Several named reactions are suitable for this transformation:

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) in a basic solution. wikipedia.orgorgoreview.comresearchgate.netthermofisher.comyoutube.com The corresponding amide of 4-(4-(methoxymethyl)phenyl)butanoic acid would be the substrate.

Curtius Rearrangement: This involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgnih.govnrochemistry.comnih.govthermofisher.com The acyl azide can be prepared from the carboxylic acid.

Schmidt Reaction: This reaction provides a direct conversion of a carboxylic acid to a primary amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgresearchgate.netlibretexts.orgbyjus.comresearchgate.net

The following table summarizes a potential synthetic pathway for the installation of the butyl amine side chain:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Friedel-Crafts Acylation | (Methoxymethyl)benzene, Succinic anhydride | AlCl₃ | 4-(4-(Methoxymethyl)phenyl)-4-oxobutanoic acid |

| 2 | Reduction | 4-(4-(Methoxymethyl)phenyl)-4-oxobutanoic acid | H₂, Pd/C | 4-(4-(Methoxymethyl)phenyl)butanoic acid |

| 3 | Amide Formation | 4-(4-(Methoxymethyl)phenyl)butanoic acid | SOCl₂, then NH₃ | 4-(4-(Methoxymethyl)phenyl)butanamide |

| 4 | Hofmann Rearrangement | 4-(4-(Methoxymethyl)phenyl)butanamide | Br₂, NaOH | This compound |

Derivatization of the Phenyl Ring and Methoxymethyl Ether Moiety

The synthesis of the starting material, (methoxymethyl)benzene, can be achieved from benzyl (B1604629) alcohol. Benzyl alcohol can be deprotonated with a base like sodium hydride, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. Alternatively, it can be formed under acidic conditions from benzyl alcohol and methanol.

The methoxymethyl ether is generally stable under the conditions of Friedel-Crafts acylation and the subsequent reduction and rearrangement reactions. However, strong acidic conditions should be carefully controlled to prevent cleavage of the ether.

Protective Group Strategies for Amine and Hydroxyl Functionalities

In the context of this synthesis, the primary amine is formed in the final step, thus eliminating the need for an amine protecting group during the main synthetic sequence.

However, if the synthesis were to be modified, for instance, to introduce other functional groups, protection of the amine might become necessary. Common protecting groups for primary amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

If the synthesis started from a precursor containing a hydroxyl group on the aromatic ring (a phenol), this would need to be protected before the Friedel-Crafts acylation, as the Lewis acid catalyst would react with the phenolic hydroxyl group. The methoxymethyl (MOM) ether itself is a common protecting group for alcohols and phenols. It is stable to many reaction conditions but can be removed under acidic conditions.

Green Chemistry Principles and Sustainable Synthetic Approaches

The development of synthetic routes for molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org This involves the use of catalytic methods, safer solvents, and atom-economical reactions to minimize waste and energy consumption.

Catalytic Transformations for C-C and C-N Bond Formation

Catalytic reactions are fundamental to green synthesis, offering pathways that are more efficient and generate less waste than stoichiometric methods. rsc.org For the construction of this compound, key bond formations include the creation of the C-C bond to form the 4-arylbutane skeleton and the C-N bond to introduce the primary amine.

C-C Bond Formation:

A plausible green approach to assemble the carbon skeleton of the target molecule involves the palladium-catalyzed Suzuki cross-coupling reaction. scirp.org This reaction would couple an arylboronic acid derivative with a suitable four-carbon chain electrophile. For instance, (4-(methoxymethyl)phenyl)boronic acid could be reacted with a 4-halobutyl precursor. The Suzuki coupling is favored for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Another catalytic C-C bond-forming strategy is the Heck reaction, which could couple 4-bromo(methoxymethyl)benzene with but-3-en-1-ol. Subsequent reduction of the resulting double bond would yield the desired carbon skeleton.

C-N Bond Formation:

The introduction of the primary amine group is a critical step. Modern catalytic methods offer significant advantages over traditional, often harsh, procedures.

Reductive Amination: A highly effective and widely used method for C-N bond formation is reductive amination. harvard.edumasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent. For the synthesis of this compound, a precursor such as 4-(4-(methoxymethyl)phenyl)butanal would be required. This aldehyde can potentially be synthesized via hydroformylation of a suitable alkene precursor. nih.govnih.gov The use of selective reducing agents like sodium triacetoxyborohydride (B8407120) makes this a mild and chemoselective process. harvard.edu Biocatalytic reductive amination using amine dehydrogenases (AmDHs) also presents a green alternative, operating under mild conditions with high enantioselectivity if a chiral product is desired. frontiersin.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a direct method for the formation of C-N bonds. organic-chemistry.orgacsgcipr.org A precursor like 1-bromo-4-(4-(methoxymethyl)phenyl)butane could be coupled with an ammonia equivalent to yield the target primary amine. Advances in ligand design have expanded the scope and efficiency of this reaction, allowing for the use of ammonia itself under milder conditions. acsgcipr.org

"Hydrogen Borrowing" Catalysis: This atom-economical process involves the reaction of an alcohol with an amine, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. acs.orgrsc.org The synthesis could start from 4-(4-(methoxymethyl)phenyl)butan-1-ol and ammonia, catalyzed by a transition metal complex, with water being the only byproduct. acs.org

Below is a table summarizing potential catalytic strategies for the key bond formations in the synthesis of this compound.

| Bond Formation | Catalytic Method | Precursors | Catalyst Example | Key Advantages |

| C-C | Suzuki Coupling | (4-(methoxymethyl)phenyl)boronic acid + 4-halobutane derivative | Pd(PPh₃)₄ | Mild conditions, high functional group tolerance. scirp.org |

| C-C | Heck Reaction | 4-bromo(methoxymethyl)benzene + but-3-en-1-ol | Pd(OAc)₂ | Atom economy. |

| C-N | Reductive Amination | 4-(4-(methoxymethyl)phenyl)butanal + Ammonia | Sodium triacetoxyborohydride or Amine Dehydrogenase (AmDH) | High selectivity, mild conditions, biocatalytic options. harvard.edufrontiersin.org |

| C-N | Buchwald-Hartwig Amination | 1-bromo-4-(4-(methoxymethyl)phenyl)butane + Ammonia | Pd catalyst with appropriate ligand | Direct amination of alkyl halides. acsgcipr.org |

| C-N | Hydrogen Borrowing | 4-(4-(methoxymethyl)phenyl)butan-1-ol + Ammonia | Iron or Ruthenium complexes | Atom-economical, water as the only byproduct. acs.orgrsc.org |

Exploration of Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional volatile organic compounds (VOCs) are often toxic and flammable. Green chemistry encourages the use of safer, more sustainable alternatives. mdpi.comresearchgate.net

For the proposed catalytic reactions in the synthesis of this compound, several green solvents could be employed:

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and have negligible vapor pressure. DESs have been successfully used as solvents and even co-catalysts in metal-catalyzed reactions like the Ullman amine synthesis. mdpi.com

Bio-derived Solvents: Solvents derived from renewable resources are gaining traction. Examples include Cyrene™, a dipolar aprotic solvent derived from cellulose, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is produced from biomass. rsc.orgresearchgate.net These solvents can often replace traditional solvents like DMF, NMP, and dichloromethane (B109758) in amide bond formations and other reactions. rsc.orgresearchgate.net

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. acs.org Brønsted acidic ionic liquids, for example, have been used to catalyze the direct amidation of carboxylic acids and amines. acs.org

Water: When possible, water is an ideal green solvent. Certain catalytic reactions, such as some Suzuki couplings and Buchwald-Hartwig aminations, have been developed to be compatible with aqueous media, often with the aid of surfactants to solubilize organic reactants. researchgate.net

The following table presents a comparison of conventional and green solvents for the synthesis of amines.

| Solvent Type | Examples | Properties and Green Aspects | Potential Application in Synthesis |

| Conventional | Toluene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Often volatile, toxic, and derived from petrochemicals. | Historically used in many coupling and amination reactions. |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea (B33335) | Low volatility, biodegradable, tunable properties. mdpi.com | N-arylation reactions. mdpi.com |

| Bio-derived Solvents | Cyrene™, 2-MeTHF, Cyclopentyl methyl ether (CPME) | Derived from renewable feedstocks, lower toxicity. rsc.orgresearchgate.netnih.gov | Amide synthesis, coupling reactions. rsc.orgnih.gov |

| Ionic Liquids (ILs) | [Bmim]TFA | Non-volatile, high thermal stability, recyclable. acs.org | Direct amidation catalysis. acs.org |

| Water | H₂O | Non-toxic, non-flammable, abundant. | Aqueous Suzuki and Buchwald-Hartwig reactions. researchgate.net |

By integrating these advanced catalytic methods with sustainable solvent choices, the synthesis of this compound can be designed to be both efficient and environmentally responsible, aligning with the core tenets of modern green chemistry.

Chemical Reactivity, Derivatization, and Analog Design Principles of 4 4 Methoxymethyl Phenyl Butan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) is a potent nucleophile and a key site for introducing structural diversity. Its reactivity is foundational to numerous organic transformations, enabling the construction of a wide range of derivatives. Primary amines are considered highly valuable in synthetic chemistry due to their capacity to undergo various derivatization reactions. mdpi.com

Acylation and Alkylation Reactions for Functional Group Introduction

The lone pair of electrons on the nitrogen atom of 4-(4-(methoxymethyl)phenyl)butan-1-amine allows it to readily engage in nucleophilic substitution reactions with various electrophiles.

Acylation: This is a highly reliable transformation for primary amines. libretexts.org Reaction with acylating agents such as acid chlorides or acid anhydrides proceeds rapidly, often at room temperature, to yield stable amide derivatives. libretexts.orgncert.nic.in This process involves the replacement of a hydrogen atom on the amine with an acyl group (R-C=O). ncert.nic.inbritannica.com To drive the reaction to completion, a base like pyridine (B92270) or sodium hydroxide (B78521) is typically added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. libretexts.orgncert.nic.in

Reaction with Acid Chlorides: Forms N-acyl derivatives (amides).

Reaction with Acid Anhydrides: Also produces amides, with a carboxylic acid as a byproduct.

Alkylation: The introduction of alkyl groups onto the primary amine can be achieved using alkyl halides. wikipedia.org However, this reaction can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.org To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the starting amine or employing alternative methods like reductive amination. wikipedia.org

| Reaction Type | Electrophile Example | Product Class | General Conditions |

| Acylation | Acetyl Chloride | Secondary Amide | Aprotic solvent, Base (e.g., Pyridine) |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Polar solvent |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Base (e.g., Pyridine) |

Formation of Amides, Ureas, and Thioureas as Derivatization Tools

Building upon acylation, the primary amine of this compound serves as a nucleophile for the synthesis of ureas and thioureas, which are important functional groups in medicinal chemistry and materials science.

Amide Formation: As discussed, amides are readily formed via acylation. The reaction is robust and applicable to a wide range of acid chlorides and anhydrides, allowing for the introduction of diverse R-groups. libretexts.orgorgosolver.com

Urea (B33335) Formation: Ureas are typically synthesized by reacting the amine with an isocyanate (R-N=C=O). britannica.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the corresponding N,N'-disubstituted urea. This reaction is generally high-yielding and proceeds under mild conditions.

Thiourea (B124793) Formation: Analogous to urea synthesis, thioureas are formed from the reaction of the primary amine with an isothiocyanate (R-N=C=S). britannica.comorganic-chemistry.org Alternative methods include reacting the amine with carbon disulfide in the presence of a base or using thioacylating agents. organic-chemistry.org

These derivatization reactions are crucial for modifying the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

| Derivative | Reagent | Key Intermediate/Product Structure |

| Amide | R-COCl | R-C(=O)NH- |

| Urea | R-NCO | R-NH-C(=O)NH- |

| Thiourea | R-NCS | R-NH-C(=S)NH- |

Reductive Amination Strategies for Complex Molecule Construction

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and represents one of the most widely used reactions in medicinal chemistry. sigmaaldrich.comwikipedia.org This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced to a more substituted amine. wikipedia.orgchemistrysteps.com

For this compound, this strategy allows for the controlled introduction of a wide variety of alkyl groups, overcoming the over-alkylation issues associated with using alkyl halides. masterorganicchemistry.com

The process typically employs a mild reducing agent that selectively reduces the C=N bond of the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). sigmaaldrich.comchemistrysteps.com

This strategy is exceptionally versatile for building complex molecules, as it allows the coupling of the this compound core to a vast array of commercially available or synthetically accessible aldehydes and ketones. masterorganicchemistry.com

Transformations of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether on the phenyl ring serves as a protecting group for a phenolic or benzylic hydroxyl group. wikipedia.org Its stability under basic and many nucleophilic conditions allows for selective chemistry to be performed on the primary amine functionality without affecting the ether. adichemistry.com However, the MOM group can be selectively cleaved under acidic conditions to reveal the hydroxyl group, which can then be used as a handle for further functionalization. wikipedia.orgadichemistry.com

Selective Cleavage and Subsequent Functional Group Interconversions

The cleavage of MOM ethers is typically achieved using Brønsted or Lewis acids. wikipedia.orgtandfonline.com The reaction proceeds by protonation or coordination of a Lewis acid to one of the ether oxygens, followed by C-O bond cleavage. thieme-connect.com

Common Cleavage Reagents and Conditions:

| Reagent | Acid Type | Typical Conditions | Selectivity |

| Hydrochloric Acid (HCl) | Brønsted | Methanol, reflux | Low; can affect other acid-labile groups |

| Trifluoroacetic Acid (TFA) | Brønsted | Dichloromethane (B109758), room temp. | Moderate |

| Zinc Bromide (ZnBr2) / Propanethiol | Lewis Acid | Dichloromethane, 0°C to rt | High; rapid and selective thieme-connect.comresearchgate.net |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Lewis Acid | Acetonitrile, room temp. | High; converts to TMS ether, then hydrolyzed acs.org |

| Cerium(III) Chloride (CeCl3) | Lewis Acid | Acetonitrile, reflux | High; effective for selective cleavage acs.org |

Once the MOM ether is cleaved to reveal the hydroxymethylphenyl group, this new functionality can undergo a variety of transformations. For instance, the benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new avenues for derivatization, such as further reductive aminations or amide couplings.

Etherification and Transetherification Reactions for Structural Diversity

Following the deprotection of the MOM group to the corresponding alcohol, the resulting hydroxyl group can be re-alkylated in etherification reactions to introduce new ether linkages. This allows for the systematic modification of the tail region of the molecule.

Direct Etherification: The newly formed alcohol can be converted into a variety of other ethers using standard Williamson ether synthesis conditions (deprotonation with a base like NaH followed by reaction with an alkyl halide) or through acid-catalyzed dehydrative etherification. nih.govnih.gov

Transetherification: This process involves the exchange of an alkyl group of an ether for another. acs.org Iron(III)-catalyzed methods have been developed for the transetherification of symmetrical ethers with primary alcohols, offering a mild route to unsymmetrical ethers. nih.govacs.orgresearchgate.net This could be applied to derivatives where the hydroxymethyl group has been converted into a new ether, allowing for further structural diversification. These reactions provide a powerful tool for creating libraries of analogs with varied steric and electronic properties at the phenyl portion of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in this compound is dictated by the electronic properties of its two substituents: the 4-aminobutyl group and the methoxymethyl group. These groups are situated in a para (1,4) arrangement on the ring.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring, with its delocalized π-electron system, is inherently nucleophilic and susceptible to attack by electrophiles. quora.comstudymind.co.uk Substituents on the ring can either enhance (activate) or reduce (deactivate) its reactivity towards electrophiles and direct the position of subsequent substitutions. uomustansiriyah.edu.iqlibretexts.org

In this compound, both the 4-aminobutyl (-CH₂CH₂CH₂CH₂NH₂) and the methoxymethyl (-CH₂OCH₃) groups are classified as weakly activating, ortho-, para- directing groups. libretexts.orgsavemyexams.com Their activating nature stems from the electron-donating inductive effect of the alkyl chains, which enriches the electron density of the aromatic ring, making it more attractive to electrophiles. libretexts.orglibretexts.org

Since the two groups are para to each other, their directing effects are antagonistic; the positions ortho to one group are meta to the other.

The 4-aminobutyl group directs incoming electrophiles to positions 2 and 6.

The methoxymethyl group directs incoming electrophiles to positions 3 and 5.

The outcome of an electrophilic aromatic substitution reaction, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, would depend on the relative activating strength of the two groups and steric factors. libretexts.orgbyjus.comwikipedia.org Typically, the stronger activating group dictates the position of substitution. wizeprep.com In this case, both groups are weakly activating, and steric hindrance might play a significant role. Substitution may preferentially occur at positions 3 and 5, which are ortho to the less bulky methoxymethyl group.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is uncommon for electron-rich aromatic systems like the one in this compound. quora.com Successful NAS reactions generally require two key features:

A good leaving group, typically a halide.

Strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). fiveable.mechemistrysteps.com

The phenyl ring of the target compound possesses electron-donating groups and lacks a suitable leaving group. Consequently, it is not susceptible to nucleophilic aromatic substitution under standard SNAr (addition-elimination) mechanism conditions.

Rational Design Principles for Structure-Activity Relationship (SAR) Studies on Derivatives

Rational drug design involves the iterative process of designing and synthesizing new molecules based on an understanding of their biological target. researchgate.netacs.orgacs.orgnih.gov For this compound, several principles can be applied to create derivatives for exploring structure-activity relationships (SAR).

Systematic modification of the substituents on the parent molecule is a cornerstone of lead optimization. This involves probing the effects of steric bulk, electronic properties, and lipophilicity on biological activity.

Bioisosteric Replacement

A key strategy in this exploration is the use of bioisosteres—substituents or groups with similar physical or chemical properties that can produce broadly similar biological effects. cambridgemedchemconsulting.com Replacing a functional group with a bioisostere can address issues such as metabolic instability, toxicity, or poor pharmacokinetics while retaining or improving desired activity.

For the methoxymethyl group (-CH₂OCH₃), and particularly the methoxy (B1213986) moiety, a variety of bioisosteric replacements can be considered to modulate properties. For instance, replacing the ether oxygen could alter metabolic stability, while substituting the methyl group could probe steric and electronic interactions. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| -OCH₃ (in -CH₂OCH₃) | -F, -Cl | Mimics size and electronegativity, can alter electronic properties and block metabolism. |

| -CF₃, -OCHF₂ | Increases metabolic stability, alters lipophilicity and electronic character. researchgate.net | |

| -CN | Similar size, acts as a hydrogen bond acceptor. | |

| -SCH₃ | Similar sterics and electronics to the ether linkage. researchgate.net | |

| Phenyl Ring | Pyridyl, Thienyl | Introduces heteroatoms to modulate solubility, metabolism, and potential for new interactions. cambridgemedchemconsulting.com |

Modifications to the 4-aminobutyl chain are also critical for SAR studies. Variations could include:

Chain Length: Shortening or lengthening the alkyl chain to optimize the distance between the phenyl ring and the basic amine.

Alkylation of the Amine: Converting the primary amine to a secondary or tertiary amine to alter basicity, lipophilicity, and hydrogen bonding capacity.

Branching: Introducing alkyl groups along the chain to explore steric constraints.

Conformational Restriction

Many biologically active molecules, including those with flexible alkyl chains like this compound, must adopt a specific three-dimensional shape, or "active conformation," to bind effectively to their target. The inherent flexibility of the butylamine (B146782) chain means that the molecule exists as a population of many different conformers, only a fraction of which may be in the active conformation at any given time.

Conformational restriction is a strategy used to lock a flexible molecule into a more rigid structure. nih.govresearchgate.net This can increase binding affinity by reducing the entropic penalty of binding and can also improve selectivity. unina.itsemanticscholar.org

| Strategy | Example Modification | Potential Outcome |

|---|---|---|

| Cyclization of the Alkyl Chain | Incorporate the butylamine chain into a piperidine (B6355638) or cyclohexane (B81311) ring. | Reduces rotational freedom, defines the spatial relationship between the amine and the phenyl ring. |

| Introduction of Unsaturation | Introduce a double or triple bond into the alkyl chain. | Restricts rotation and fixes bond angles. |

| Incorporation into Fused Rings | Create a tetralin or indane-like structure incorporating the phenyl ring and part of the alkyl chain. | Creates a rigid framework to probe the required orientation of substituents. |

Scaffold Hopping

Scaffold hopping is a more profound structural modification where the core molecular framework, or scaffold, is replaced with a structurally distinct one while preserving the essential pharmacophoric features. uniroma1.it This strategy is employed to discover novel chemical series with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to circumvent existing patents. bhsai.orgnamiki-s.co.jp

For this compound, scaffold hopping could involve:

Heterocycle Replacement: Replacing the central phenyl ring with a different aromatic or non-aromatic ring system (e.g., pyridine, pyrimidine, thiophene) that can serve as a scaffold for the key substituents. nih.gov

Topological Hopping: Designing a completely novel scaffold that maintains the 3D orientation of the essential binding groups (the basic amine and the methoxymethyl-like moiety) but has a different underlying atomic framework. nih.gov

These advanced design principles provide a rational framework for the derivatization of this compound, guiding the synthesis of new analogs with potentially optimized biological and physicochemical properties.

Advanced Structural Analysis and Conformational Investigations of 4 4 Methoxymethyl Phenyl Butan 1 Amine

High-Resolution Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR, Raman) provides a complete picture of the atomic connectivity, molecular weight, elemental composition, and functional groups present.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 4-(4-(methoxymethyl)phenyl)butan-1-amine is expected to show distinct signals for each unique proton environment. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would appear as two distinct doublets (an AA'BB' system) due to their coupling with adjacent aromatic protons. The aliphatic protons of the butyl chain would present as a series of multiplets, while the methoxymethyl group would yield two singlets. The amine protons are often broad and their chemical shift is dependent on solvent and concentration.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H (ortho to butyl) | ~7.15 | d, J ≈ 8.0 Hz | 2H |

| Ar-H (ortho to CH₂O) | ~7.25 | d, J ≈ 8.0 Hz | 2H |

| Ar-CH ₂-O | ~4.45 | s | 2H |

| O-CH ₃ | ~3.35 | s | 3H |

| Ar-CH ₂-CH₂ | ~2.60 | t, J ≈ 7.5 Hz | 2H |

| CH₂-CH ₂-CH₂-NH₂ | ~1.65 | m | 2H |

| CH₂-CH ₂-NH₂ | ~1.50 | m | 2H |

| CH ₂-NH₂ | ~2.70 | t, J ≈ 7.0 Hz | 2H |

| NH ₂ | 1.0 - 2.5 | br s | 2H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a unique signal for each carbon atom. The number of distinct signals would confirm the molecular symmetry. The chemical shifts are predictable based on the electronic environment of each carbon. Aromatic carbons would appear in the 110-160 ppm range, while the aliphatic carbons of the butyl chain and methoxymethyl group would be found in the upfield region.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -NH₂ | ~42.0 |

| CH₂-C H₂-NH₂ | ~34.0 |

| Ar-CH₂-C H₂ | ~29.0 |

| Ar-C H₂ | ~35.0 |

| Ar-C (quaternary, attached to butyl) | ~140.0 |

| Ar-C H (ortho to butyl) | ~128.5 |

| Ar-C H (ortho to CH₂O) | ~127.5 |

| Ar-C (quaternary, attached to CH₂O) | ~137.0 |

| Ar-C H₂-O | ~74.0 |

| O-C H₃ | ~58.0 |

Multi-Dimensional NMR: To unequivocally assign these signals and confirm the structure, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal proton-proton coupling networks, confirming the connectivity of the butyl chain protons (H-1' to H-4').

HSQC would correlate each proton signal to its directly attached carbon, allowing for the definitive assignment of the carbon signals.

HMBC would show correlations between protons and carbons over two to three bonds, establishing the crucial links between the butyl chain and the phenyl ring, and between the methoxymethyl group and the phenyl ring.

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the compound's elemental formula. For this compound (C₁₂H₁₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Fragment ion analysis helps to piece together the molecular structure. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).

Benzylic cleavage: Cleavage of the bond between the butyl chain and the phenyl ring can occur, although the formation of the tropylium (B1234903) ion (m/z 91) from the methoxymethyl-substituted ring would be a key diagnostic fragmentation. The most prominent benzylic cleavage would likely result in the [M-C₄H₉N]⁺ fragment corresponding to the methoxymethylbenzyl cation.

Interactive Table: Predicted HRMS Data for this compound

| Ion Formula | Ion Description | Predicted Exact Mass (m/z) |

| [C₁₂H₂₀NO]⁺ | Protonated Molecular Ion [M+H]⁺ | 194.1539 |

| [C₈H₉O]⁺ | Benzylic cleavage fragment | 121.0648 |

| [CH₄N]⁺ | Alpha-cleavage fragment | 30.0338 |

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, confirming the presence of specific functional groups. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. rockymountainlabs.comorgchemboulder.com The primary amine group would be identified by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending vibration around 1600 cm⁻¹. The C-O-C ether linkage would produce a strong C-O stretching band around 1100 cm⁻¹. Aliphatic and aromatic C-H stretches would appear just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing symmetric vibrations and non-polar bonds. mt.com The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, would be prominent. The C-H stretching vibrations would also be clearly visible. The complementarity of FT-IR and Raman helps to provide a more complete vibrational analysis of the molecule. thermofisher.com

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (primary amine) | 3400-3250 (two bands, m) | Weak |

| Aromatic C-H Stretch | 3100-3000 (w) | Strong |

| Aliphatic C-H Stretch | 2960-2850 (s) | Strong |

| N-H Bend (scissoring) | 1650-1580 (m) | Weak |

| Aromatic C=C Stretch | 1610, 1500 (m-w) | Strong |

| C-O-C Stretch (ether) | 1150-1085 (s) | Medium |

| Aromatic Ring Breathing | Weak | ~1000 (s) |

(s = strong, m = medium, w = weak)

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is accessible)

Currently, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Should a suitable crystalline form of the compound be obtained, X-ray crystallography would provide the definitive solid-state structure. researchgate.net This technique would precisely determine bond lengths, bond angles, and torsional angles. eurjchem.commdpi.com Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding between the primary amine groups of adjacent molecules and potential C-H···π interactions. nih.gov This information is crucial for understanding the solid-state conformation and its influence on the material's physical properties.

Chiroptical Methods for Enantiomeric Purity Assessment (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore not optically active. However, if a chiral center were introduced into the molecule, for example, through substitution on the butyl chain, chiroptical methods would be indispensable for assessing enantiomeric purity.

Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. acs.org For a chiral derivative, CD spectroscopy could be used to determine the enantiomeric excess (% ee) and, in many cases, the absolute configuration of the molecule. rsc.org Often, derivatization of the amine with a chiral aromatic aldehyde to form an imine can induce a distinct CD signal, allowing for sensitive and rapid analysis of enantiomeric purity. nih.govnsf.gov This approach is a powerful tool in asymmetric synthesis to quickly screen reaction outcomes. hindsinstruments.com

Conformational Analysis in Solution and Gas Phase using Spectroscopic and Theoretical Methods

The title compound possesses significant conformational flexibility due to free rotation around several single bonds, including the C-C bonds of the butyl chain and the C-O and C-C bonds of the methoxymethyl group.

Spectroscopic Methods: In solution, detailed analysis of ³JHH coupling constants from high-resolution ¹H NMR spectra can provide insight into the preferred dihedral angles of the butyl chain via the Karplus equation. This can help determine whether the chain exists in a more extended (anti) or folded (gauche) conformation.

Theoretical Methods: Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of flexible molecules. rsc.org By calculating the relative energies of various conformers, it is possible to predict the most stable (lowest energy) conformations in the gas phase. These calculations can also be combined with solvent models to predict conformational preferences in solution. The results from theoretical calculations can then be compared with experimental NMR data to build a comprehensive model of the molecule's dynamic behavior. colostate.edu

Computational and Theoretical Studies of 4 4 Methoxymethyl Phenyl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. These methods provide insights into the distribution of electrons and the energy of different molecular states.

Density Functional Theory (DFT) for Molecular Orbitals, Electrostatic Potentials, and Reaction Pathways.

No specific Density Functional Theory (DFT) studies for 4-(4-(Methoxymethyl)phenyl)butan-1-amine have been identified in the public domain. Such studies would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's electronic band gap, which is crucial for predicting its reactivity. Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to identify sites susceptible to electrophilic and nucleophilic attack. The investigation of reaction pathways would provide valuable information on the mechanisms of potential chemical reactions involving this compound.

Ab Initio Methods for Accurate Spectroscopic Property Prediction.

There are no available records of ab initio calculations performed specifically for this compound. These high-level computational methods are employed for the precise prediction of spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis spectra).

Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Stability

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape and stability of molecules in various environments.

Exploration of Conformational Landscape and Energy Minima.

A detailed exploration of the conformational landscape and the identification of energy minima for this compound through molecular mechanics or dynamics simulations have not been reported in the available scientific literature. These studies would be essential to understand the three-dimensional shapes the molecule can adopt and their relative stabilities.

Analysis of Intramolecular Interactions and Solvent Effects.

No published research is available on the analysis of intramolecular interactions (such as hydrogen bonding or van der Waals forces) and the effects of different solvents on the conformational preferences of this compound.

Molecular Docking and Ligand-Receptor Interaction Prediction (for hypothesized biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a ligand to a biological target, such as a protein.

No molecular docking studies for this compound against any hypothesized biological targets have been found in the reviewed literature. Such studies would be crucial in the early stages of drug discovery to hypothesize potential therapeutic applications for the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized derivatives, thereby streamlining the drug design process.

Methodology and Application to Phenylalkylamine Scaffolds

A typical QSAR study involves the generation of a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that quantitatively relates these descriptors to the observed biological activity.

While a specific QSAR model for this compound is not available, studies on related phenylalkylamine derivatives have demonstrated the utility of this approach. For instance, QSAR studies on phenylalkylamine hallucinogens have shown that electronic properties, hydrophobicity, and steric parameters are crucial for their activity. Such models often reveal that specific substitutions on the phenyl ring can significantly modulate receptor binding affinity.

Rational Design of this compound Derivatives

A hypothetical QSAR study for derivatives of this compound would involve synthesizing a series of analogs and evaluating their biological activity against a specific target. The structural modifications could include altering the length of the butylamine (B146782) chain, substituting the phenyl ring with various functional groups, or modifying the methoxymethyl group.

The resulting data could be used to build a QSAR model. For example, a hypothetical model might take the form of the following equation:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(MR)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the molecule.

HOMO (Highest Occupied Molecular Orbital) energy is an electronic descriptor.

MR (Molar Refractivity) is a steric descriptor.

β0, β1, β2, β3 are the regression coefficients determined from the analysis.

The insights gained from such a model would be invaluable for the rational design of new derivatives with potentially enhanced potency and selectivity. For instance, if the model indicates that increased hydrophobicity is positively correlated with activity, future synthetic efforts could focus on introducing lipophilic substituents.

Interactive Data Table: Hypothetical QSAR Data for Derivatives of this compound

The following interactive table presents hypothetical data for a series of derivatives, illustrating the type of information used in a QSAR study. The biological activity (pIC50) and calculated molecular descriptors are provided.

| Compound ID | R1-Substituent | R2-Substituent | logP | HOMO (eV) | Molar Refractivity | pIC50 (Hypothetical) |

| 1 | H | H | 2.5 | -8.5 | 60 | 6.2 |

| 2 | 4-Cl | H | 3.2 | -8.8 | 65 | 6.8 |

| 3 | 4-F | H | 2.7 | -8.7 | 61 | 6.5 |

| 4 | H | 3-CH3 | 3.0 | -8.4 | 65 | 6.4 |

| 5 | 4-OCH3 | H | 2.3 | -8.3 | 68 | 6.1 |

| 6 | 4-CN | H | 2.1 | -9.1 | 63 | 7.1 |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model serves as a 3D query for searching large compound databases to find novel molecules with the potential for similar biological activity.

Principles of Pharmacophore Generation

A pharmacophore model is typically generated based on the structures of a set of known active ligands. The common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, are identified and their spatial relationships are defined. This process can be performed manually or with specialized software that aligns the active molecules and extracts the common features.

For phenylalkylamine derivatives, a pharmacophore model might include features like an aromatic ring, a hydrophobic group, and a hydrogen bond donor, all positioned at specific distances from each other to ensure optimal interaction with the target receptor.

Application in Ligand Design and Virtual Screening

Once a pharmacophore model is developed, it can be used for several purposes in the rational design of derivatives of this compound.

Ligand Design: The model can guide the design of new molecules that incorporate the essential pharmacophoric features. For example, if a model indicates the importance of a hydrogen bond acceptor at a specific position, medicinal chemists can design derivatives that include a suitable functional group at that location.

Virtual Screening: The pharmacophore model can be used as a 3D query to search large virtual libraries of compounds. This process, known as virtual screening, can rapidly identify a smaller subset of molecules that are likely to be active, thus prioritizing compounds for synthesis and biological testing. This is a cost-effective and time-efficient alternative to high-throughput screening.

Hypothetical Pharmacophore Model for a Phenylalkylamine Target

A hypothetical pharmacophore model for a target that binds phenylalkylamines could consist of the following features, as illustrated in the table below. This model could then be used to screen for new derivatives of this compound that fit these criteria.

Interactive Data Table: Hypothetical Pharmacophore Features for a Phenylalkylamine Target

| Feature ID | Feature Type | X-coordinate (Å) | Y-coordinate (Å) | Z-coordinate (Å) | Radius (Å) |

| AR1 | Aromatic Ring | 2.5 | 1.0 | 0.0 | 1.5 |

| HYD1 | Hydrophobic | 5.0 | 2.5 | 1.0 | 1.2 |

| HBD1 | Hydrogen Bond Donor | 7.8 | 0.5 | -0.5 | 1.0 |

| HBA1 | Hydrogen Bond Acceptor | -1.0 | 3.0 | 2.0 | 1.0 |

By employing these computational strategies, researchers can systematically explore the chemical space around this compound to design and identify novel derivatives with improved pharmacological profiles, even in the absence of extensive initial experimental data on the lead compound itself.

Mechanistic Biological Studies and Molecular Interactions of 4 4 Methoxymethyl Phenyl Butan 1 Amine and Its Derivatives

Investigation of Molecular Target Engagement Mechanisms

The primary molecular target identified for derivatives of 4-(4-(Methoxymethyl)phenyl)butan-1-amine is the orphan G protein-coupled receptor GPR88. nih.govrti.orgnih.gov This receptor is highly expressed in the striatum region of the brain and is a subject of investigation for various neuropsychiatric disorders. medchemexpress.comnih.gov

Derivatives of this compound have been shown to function as potent activators (agonists) of the GPR88 receptor. The compound RTI-13951-33 is a selective GPR88 agonist with a reported half-maximal effective concentration (EC50) of 25 nM in an in vitro cyclic AMP (cAMP) functional assay. rti.orgmedchemexpress.commedchemexpress.cn This assay measures the functional consequence of GPR88 activation, which is coupled to the Gαi/o protein, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

While GPR88 activation is the primary mechanism described for complex derivatives, simpler related structures such as phenylalkylamines are known to interact with other targets. For instance, benzylamine (B48309) and phenylethylamine act as substrates for monoamine oxidase (MAO) enzymes, and various derivatives are known to be MAO inhibitors. tandfonline.com This suggests that the broader phenylbutylamine scaffold could potentially engage with enzymatic targets beyond GPCRs, although this has not been specifically demonstrated for this compound itself.

| Compound | Target | Assay Type | Result (EC50) |

| RTI-13951-33 | GPR88 | cAMP Functional Assay | 25 nM |

The binding affinity of these compounds to the GPR88 receptor has been characterized using radioligand binding assays. A tritiated form of RTI-13951-33, specifically [3H]RTI-33, was developed to serve as a tool for these studies. nih.gov This radioligand exhibits saturable, one-site binding in cell membranes expressing human GPR88, with a dissociation constant (KD) of 85 nM. nih.gov In competition binding assays, unlabeled RTI-13951-33 demonstrated a binding affinity (Ki) of 224 nM. nih.gov

A key feature of RTI-13951-33 is its high selectivity for GPR88. Screening studies have shown that it possesses no significant off-target activity at a panel of 38 other GPCRs, ion channels, and neurotransmitter transporters, highlighting its specificity as a molecular probe for GPR88. rti.orgnih.gov

| Compound | Target | Assay Type | Result (Binding Affinity) |

| [3H]RTI-33 | GPR88 | Saturation Binding | K_D = 85 nM |

| RTI-13951-33 | GPR88 | Competition Binding | K_i = 224 nM |

Direct structural analysis of the GPR88-agonist complex, for instance through X-ray crystallography, has been challenging and such structures are not yet available. nih.gov However, biophysical assays have been crucial in characterizing the interaction. The development of the radioligand [3H]RTI-33 has enabled competition binding experiments, a fundamental biophysical technique. nih.gov These assays are used to determine the binding affinities of other non-radiolabeled GPR88 agonists by measuring their ability to displace [3H]RTI-33 from the receptor. This validates the specific interaction at the GPR88 binding site and allows for the pharmacological characterization of new chemical entities targeting this receptor. nih.gov

Cellular Uptake and Intracellular Localization Mechanisms

Specific studies detailing the cellular uptake and intracellular localization of this compound or its immediate derivatives are not extensively documented. Generally, small molecules can enter cells through various mechanisms, including passive diffusion across the cell membrane or via energy-dependent active transport. For many nanoparticles and some small molecules, endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis are common routes of entry. dovepress.comresearchgate.net These energy-dependent processes typically result in the substance being enclosed within intracellular vesicles, which are then trafficked within the cell, often towards lysosomes. nih.gov The precise mechanism for this class of phenylbutylamine compounds remains to be elucidated.

Modulation of Specific Biochemical Pathways (in vitro, mechanistic focus)

The activation of the Gαi/o-coupled GPR88 receptor by agonists like RTI-13951-33 initiates a specific intracellular signaling cascade. The primary and most direct consequence is the inhibition of adenylyl cyclase activity, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). medchemexpress.com

Furthermore, in vitro studies using co-expression systems have revealed that GPR88 can modulate the signaling of other GPCRs. elifesciences.orgnih.gov When GPR88 is co-expressed with opioid receptors (such as the mu- and delta-opioid receptors), it has been shown to blunt or inhibit their signaling through both G protein-dependent and β-arrestin-dependent pathways. elifesciences.orgelifesciences.org This suggests a role for GPR88 as a modulator of other signaling systems, where its activation can functionally antagonize the pathways of nearby receptors. nih.gov

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic stability of the GPR88 agonist RTI-13951-33 has been assessed in vitro using mouse liver microsomes (MLMs), which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov These studies revealed that RTI-13951-33 has poor metabolic stability, being rapidly metabolized with a short half-life (t1/2) of 2.2 minutes and a high clearance (CL) of 643 µL/min/mg protein. nih.gov

The primary site of metabolic vulnerability was identified as the methoxymethyl group on the phenyl ring. nih.govresearchgate.net The major biotransformation pathway involves the oxidative metabolism of this group. nih.gov This enzymatic process represents a metabolic "weak point" of the molecule. Subsequent research focused on modifying this part of the structure to enhance stability. For example, replacing the metabolically labile methoxymethyl group with a more robust isopropoxy group led to the development of a new analog, RTI-122, which demonstrated significantly improved metabolic stability and a longer half-life in vivo. nih.govacs.orgrti.org

| Compound | System | Half-life (t1/2) | Clearance (CL_int) |

| RTI-13951-33 | Mouse Liver Microsomes | 2.2 min | 643 µL/min/mg |

Structure-Mechanism Relationship (SMR) Analysis

The biological activity of this compound and its derivatives is intrinsically linked to three key structural components: the substituted phenyl ring, the flexible butylamine (B146782) side chain, and the terminal primary amine. Alterations to any of these regions can profoundly impact receptor affinity, selectivity, and functional activity.

The Influence of the Phenyl Ring Substituent

The nature and position of the substituent on the phenyl ring are critical determinants of biological activity. In the parent compound, the 4-(methoxymethyl) group plays a significant role in modulating its interaction with target receptors. This group, with its moderate size and hydrogen bond accepting capability, is thought to engage with specific residues within the binding pockets of its biological targets.

| Compound ID | Phenyl Ring Substituent (R) | Biological Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 1 | 4-(Methoxymethyl) | Serotonin (B10506) Receptor Subtype A | 15.2 | 35.8 |

| 2 | 4-Methoxy | Serotonin Receptor Subtype A | 12.5 | 28.9 |

| 3 | 4-Methyl | Serotonin Receptor Subtype A | 25.8 | 52.1 |

| 4 | 4-Chloro | Serotonin Receptor Subtype A | 45.1 | 98.3 |

| 5 | 4-H | Serotonin Receptor Subtype A | 89.7 | 150.4 |

| 6 | 4-(Trifluoromethyl) | Serotonin Receptor Subtype A | 112.3 | 215.6 |

From this illustrative data, a clear trend emerges. Small, electron-donating groups like methoxy (B1213986) and methyl at the para-position tend to enhance binding affinity and functional activity compared to the unsubstituted analog. Conversely, the introduction of electron-withdrawing groups such as chloro and trifluoromethyl generally leads to a decrease in potency. This suggests that the electronic nature of the para-substituent plays a crucial role in the molecular recognition process. The methoxymethyl group in the lead compound strikes a balance between size and electronic properties, contributing to its notable activity.

The Role of the Alkylamine Chain

The four-carbon (butyl) chain connecting the phenyl ring to the terminal amine provides both flexibility and optimal spacing for interaction with the biological target. The length of this alkyl linker is a critical parameter. Studies on related phenylalkylamines have demonstrated that variations in chain length can significantly impact receptor affinity and selectivity. A butyl chain is often found to be optimal for spanning the distance between a hydrophobic pocket that accommodates the phenyl ring and a polar region that interacts with the amine group.

Shortening the chain to a propyl or ethyl group can lead to a loss of affinity, as the molecule may no longer be able to effectively bridge these two key interaction points. Conversely, elongating the chain to a pentyl or hexyl group can introduce excessive flexibility, leading to an entropic penalty upon binding and a potential clash with the receptor architecture.

| Compound ID | Alkyl Chain Length | Biological Target | Binding Affinity (Ki, nM) |

| 7 | Ethyl (n=2) | Serotonin Receptor Subtype A | 150.6 |

| 8 | Propyl (n=3) | Serotonin Receptor Subtype A | 45.2 |

| 1 | Butyl (n=4) | Serotonin Receptor Subtype A | 15.2 |

| 9 | Pentyl (n=5) | Serotonin Receptor Subtype A | 38.9 |

| 10 | Hexyl (n=6) | Serotonin Receptor Subtype A | 95.1 |

This table presents hypothetical data for illustrative purposes, based on general principles observed in structure-activity relationship studies of phenylalkylamines.

The data illustrates the importance of the butyl chain length for optimal binding, a feature that is central to the molecular design of this compound.

The Significance of the Primary Amine

The terminal primary amine group is a key pharmacophoric feature, as it is typically protonated at physiological pH. This positively charged ammonium (B1175870) group forms a crucial ionic bond with a conserved acidic residue, such as aspartate or glutamate, within the binding site of many G-protein coupled receptors (GPCRs), which are common targets for phenylalkylamines.

Modification of this amine group, for instance, through N-alkylation or conversion to a secondary or tertiary amine, can have varied effects. While in some cases, small N-alkyl substituents can be tolerated and may even enhance affinity by exploring additional hydrophobic pockets, larger substituents often lead to a significant decrease in potency due to steric hindrance. The primary amine of this compound is therefore considered essential for its primary mode of interaction with its biological target.

Strategic Applications in Academic Organic Synthesis and Molecular Design

Role as a Versatile Building Block in Complex Molecular Synthesis

The primary amine functionality serves as a key reactive handle for a multitude of chemical transformations. This versatility would allow for its incorporation into a wide array of molecular architectures.

Primary amines are fundamental starting materials in the synthesis of a vast number of nitrogen-containing heterocyclic compounds. Through condensation reactions with dicarbonyl compounds, for instance, it could potentially be used to form various pyrrole, pyridine (B92270), or other heterocyclic systems. The nature of the substituent on the phenyl ring could influence the electronic properties and subsequent reactivity of these heterocycles.

Development of Molecular Probes and Chemical Tools for Biological Research

The inherent functionalities of 4-(4-(Methoxymethyl)phenyl)butan-1-amine make it an interesting candidate for the development of molecular probes to investigate biological systems.

The primary amine is readily derivatized with fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). Such modifications would allow for the tracking and visualization of the molecule's interactions within a biological system or for the isolation of its binding partners.

| Tag Type | Potential Conjugation Chemistry | Application |

| Fluorescent Dye | Amide bond formation with an activated ester of the dye | Cellular imaging, fluorescence polarization assays |

| Affinity Tag (e.g., Biotin) | Amide bond formation with an activated ester of biotin | Protein pull-down assays, affinity chromatography |

With further modification, the phenyl ring could be functionalized with a photoreactive group (e.g., an azide (B81097) or a diazirine). Upon photoactivation, such a derivative could covalently bind to its biological target, enabling the identification and characterization of novel protein-ligand interactions.

Contribution to Combinatorial Chemistry Libraries for Drug Discovery Lead Generation (as a fragment)

In the context of fragment-based drug discovery, this compound represents an attractive fragment due to its molecular weight and the presence of a vector for chemical elaboration (the primary amine).

This compound could be utilized as a foundational element in the construction of combinatorial libraries. By reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles, a large library of compounds with varied physicochemical properties could be rapidly generated. Screening of such libraries against biological targets could lead to the identification of initial "hit" compounds for further optimization in drug discovery programs.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in pharmaceutical research for the identification of lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," that typically exhibit weak binding to a biological target. Through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, the binding of these fragments is detected and characterized. The initial weak affinity is then optimized through synthetic elaboration, where the fragment is grown, linked, or merged to enhance its interaction with the target protein, ultimately leading to a potent drug candidate.

The core structure of this compound, featuring a phenylbutan-1-amine scaffold, presents a chemically tractable and versatile template that aligns with the principles of FBDD. The phenyl group allows for potential π-stacking or hydrophobic interactions within a protein's binding site, while the primary amine offers a vector for hydrogen bonding and a convenient point for synthetic modification. The methoxymethyl substituent on the phenyl ring provides an additional locus for interaction and can influence the molecule's solubility and electronic properties.

While direct and specific public domain data on the integration of this compound into FBDD campaigns is not available, the broader class of phenylalkylamines serves as a valuable scaffold in medicinal chemistry. Derivatives of phenylbutylamine have been investigated for their potential biological activities, often targeting the central nervous system. The general strategy involves leveraging the phenylbutylamine core as a foundational fragment and synthetically modifying it to improve binding affinity and selectivity for a specific biological target.

In a hypothetical FBDD campaign, this compound could be identified as an initial hit from a fragment library screen against a therapeutic target. The subsequent steps would involve a detailed structural analysis of its binding mode. Medicinal chemists would then systematically explore the structure-activity relationship (SAR) by synthesizing analogs. For instance, the amine group could be functionalized to introduce new interaction points, the length of the butyl chain could be varied to optimize positioning within a binding pocket, and the methoxymethylphenyl group could be modified to enhance potency and selectivity.

The following table provides a hypothetical representation of how data for an initial fragment like this compound and its elaborated analogs might be presented in an FBDD project. Note: The following data is illustrative and not based on actual experimental results for this specific compound.

| Compound ID | Structure | Target | Binding Affinity (K D ) | Ligand Efficiency (LE) |

| F1 | This compound | Hypothetical Kinase A | 500 µM | 0.28 |

| F1-A1 | N-acetyl-4-(4-(methoxymethyl)phenyl)butan-1-amine | Hypothetical Kinase A | 150 µM | 0.30 |

| F1-A2 | 4-(4-(Hydroxymethyl)phenyl)butan-1-amine | Hypothetical Kinase A | 400 µM | 0.29 |

| F1-A3 | 4-(4-(Methoxymethyl)phenyl)pentan-1-amine | Hypothetical Kinase A | 300 µM | 0.27 |

This iterative process of design, synthesis, and testing is central to FBDD and allows for the rational development of potent and selective drug candidates from simple, low-affinity fragments. The potential of scaffolds like this compound within this framework lies in their synthetic accessibility and the rich chemical space that can be explored through their derivatization.

Future Research Directions and Unexplored Avenues for 4 4 Methoxymethyl Phenyl Butan 1 Amine Research

Exploration of Novel and More Efficient Synthetic Methodologies

The future development and application of 4-(4-(Methoxymethyl)phenyl)butan-1-amine and its derivatives are contingent upon the availability of efficient and scalable synthetic routes. While classical methods for the synthesis of 4-arylbutan-1-amines exist, future research should focus on the development of novel methodologies that offer improvements in terms of yield, selectivity, cost-effectiveness, and environmental impact.

Key areas for exploration include:

Advanced Catalytic Approaches: The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, could provide a direct and modular route to the 4-arylbutane skeleton. researchgate.net Research into novel ligand systems and reaction conditions could enhance the efficiency and substrate scope of these methods, allowing for the late-stage introduction of the methoxymethylphenyl moiety.

Green Chemistry Principles: The integration of green chemistry principles is paramount. This includes the exploration of solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic systems that minimize waste generation. Biocatalysis, employing enzymes for specific bond formations, could offer a highly selective and environmentally benign alternative to traditional chemical synthesis.

Flow Chemistry and Process Optimization: For scalable production, the transition from batch to continuous flow synthesis presents a significant opportunity. Flow chemistry can offer improved reaction control, enhanced safety, and higher throughput. Future research should focus on developing robust flow protocols for the key synthetic steps leading to this compound.

A comparative overview of potential synthetic strategies is presented in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, modularity, broad substrate scope. | Development of novel ligands, optimization of reaction conditions. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process development. |

| Flow Chemistry | Improved process control, scalability, enhanced safety. | Reactor design, optimization of flow parameters. |

| Reductive Amination | Direct conversion of ketones/aldehydes, wide availability of starting materials. | Development of milder and more selective reducing agents. youtube.com |

Advanced Derivatization Strategies and Scaffold Expansion for Enhanced Academic Utility